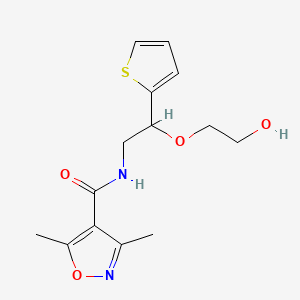

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide

Description

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide is a synthetic small molecule characterized by a central isoxazole ring substituted with methyl groups at positions 3 and 3. The carboxamide group at position 4 is linked to a branched ethyl chain featuring a thiophen-2-yl moiety and a 2-hydroxyethoxy substituent.

Properties

IUPAC Name |

N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4S/c1-9-13(10(2)20-16-9)14(18)15-8-11(19-6-5-17)12-4-3-7-21-12/h3-4,7,11,17H,5-6,8H2,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWNVQHOYWKLJFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)NCC(C2=CC=CS2)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide is a synthetic compound notable for its complex structure and potential biological activities. This article delves into its biological activity, synthesis, and potential applications, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 325.39 g/mol. The compound features several functional groups:

- Isosazole ring

- Carboxamide group

- Thiophene ring

- Hydroxyethoxy side chain

These structural components contribute to its diverse reactivity and potential biological activities.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activities. For instance, thiophene derivatives are known for their ability to inhibit bacterial growth and exhibit antifungal properties. The presence of the hydroxy group in this compound may enhance its solubility and bioavailability, further contributing to its antimicrobial efficacy .

Enzyme Inhibition

This compound may interact with various enzymes involved in metabolic pathways. Preliminary studies suggest that it could inhibit specific enzymes, potentially affecting cellular signaling pathways and gene expression. This mechanism is crucial for developing therapeutic agents targeting metabolic disorders or cancer.

Cytotoxicity Studies

In vitro studies have demonstrated that similar compounds can exhibit cytotoxic effects on cancer cell lines. The unique combination of the isoxazole and thiophene moieties suggests that this compound might also possess anticancer properties, warranting further investigation into its efficacy against different cancer types .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A proposed synthetic route includes:

- Formation of the isoxazole ring : This involves cyclization reactions that introduce the isoxazole functionality.

- Introduction of the thiophene moiety : This can be achieved through electrophilic substitution reactions.

- Attachment of the hydroxyethoxy group : This step enhances solubility and biological activity.

Control over reaction conditions such as temperature and solvent choice is critical to achieving high yields and purity .

Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of thiophene derivatives found that compounds with hydroxy groups exhibited enhanced activity against Gram-positive bacteria. The study highlighted a structure-activity relationship indicating that modifications in the thiophene structure can significantly influence biological activity .

Study 2: Enzyme Interaction

Another research article focused on enzyme inhibition by isoxazole derivatives showed promising results in inhibiting key enzymes involved in cancer metabolism. The findings suggest that derivatives similar to this compound could serve as lead compounds for drug development targeting metabolic pathways in cancer cells .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide. For instance, derivatives of isoxazole have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific signaling pathways that are crucial for cancer cell proliferation and survival .

1.2 Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Research indicates that compounds with thiophene and isoxazole moieties exhibit promising antibacterial and antifungal properties. For example, derivatives have been tested against both Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness .

Pharmacological Applications

2.1 Anti-inflammatory Effects

Compounds containing similar functional groups have been investigated for their anti-inflammatory activities. Molecular docking studies suggest that these compounds can inhibit key enzymes involved in inflammatory processes, such as lipoxygenases . This makes them candidates for further development as anti-inflammatory agents.

2.2 Neuroprotective Agents

There is emerging evidence that certain isoxazole derivatives can offer neuroprotective effects. These compounds may modulate neurotransmitter systems or protect neuronal cells from oxidative stress, making them potential therapeutic agents for neurodegenerative diseases .

Material Science

3.1 Organic Electronics

The unique electronic properties of thiophene-containing compounds render them suitable for applications in organic electronics. Their ability to conduct electricity can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into the synthesis and optimization of these materials continues to expand their applicability in electronic devices .

Case Studies

Comparison with Similar Compounds

Key Observations :

- The isoxazole core in the target compound may confer greater metabolic stability compared to pyrazoles or triazepines due to reduced ring strain and oxidative susceptibility .

- Hydroxyethoxy chains (as in the target) enhance aqueous solubility compared to aryl groups (e.g., 4-nitrophenyl in 7a) but may increase hydrogen-bonding interactions with biological targets .

Binding Efficiency and Docking Studies

- 2-[(2S)-2-(4-(5-(2-hydroxyethoxy)thiophen-2-yl)thiophen-2-yl]-1,3,4-oxadiazol-5-yl)amino]acetic acid (): This analog shares the 2-hydroxyethoxy-thiophene motif and demonstrated a binding energy of −6.58 kcal/mol in DNA docking studies.

Research Implications and Data Gaps

While structural comparisons highlight the target compound’s unique features, empirical data on its physicochemical properties (e.g., solubility, logP) and biological activity are absent in the provided evidence.

Q & A

Q. What are the key steps in synthesizing N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide, and how can yield be optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including:

- Step 1 : Formation of the isoxazole-4-carboxamide core via condensation of 3,5-dimethylisoxazole-4-carboxylic acid with an appropriate amine precursor under coupling agents like EDCI/HOBt .

- Step 2 : Introduction of the thiophen-2-yl and hydroxyethoxy groups via nucleophilic substitution or click chemistry. For example, thiophene derivatives can be attached using Pd-catalyzed cross-coupling .

- Optimization : Yield depends on solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C for amide bond formation), and catalyst selection (e.g., triethylamine for deprotonation) .

Q. How can NMR and IR spectroscopy confirm the structure of this compound?

- Methodological Answer :

- 1H-NMR : Key signals include:

- ~6.8–7.2 ppm (thiophene protons),

- ~4.2–4.5 ppm (hydroxyethoxy –OCH2CH2O–),

- ~2.4 ppm (methyl groups on isoxazole) .

- IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3200 cm⁻¹ (hydroxyl O–H stretch) confirm functional groups .

- Cross-Validation : Compare experimental data with computational predictions (e.g., density functional theory for electronic structure) .

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures for polar intermediates .

- Chromatography : Flash column chromatography with ethyl acetate/hexane (3:7 ratio) resolves non-polar byproducts .

- HPLC : For final purity assessment, employ a C18 column with acetonitrile/water gradient .

Advanced Research Questions

Q. How can computational methods predict the biological interactions of this compound?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). The thiophene and isoxazole moieties often bind hydrophobic pockets .

- DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., the carboxamide group’s electrophilicity) using the Colle-Salvetti correlation-energy formula .

- MD Simulations : Simulate ligand-receptor dynamics in explicit solvent (e.g., TIP3P water model) for ≥100 ns to assess stability .

Q. How should researchers resolve contradictions in reported biological activity data for structurally similar compounds?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays) .

- SAR Analysis : Compare substituent effects (e.g., replacing thiophene with furan alters logP and bioavailability) .

- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify outliers or confounding variables .

Q. What experimental design considerations are critical for studying this compound’s pharmacokinetics?

- Methodological Answer :

- In Vitro :

- Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS/MS .

- Caco-2 Permeability : Assess transport across monolayers to predict oral absorption .

- In Vivo :

- Dosing Regimen : Use non-compartmental analysis (NCA) for AUC and t₁/₂ calculations. Dose escalation in murine models (10–50 mg/kg) identifies toxicity thresholds .

Q. How can structural analogs guide the optimization of this compound’s efficacy?

- Methodological Answer :

- Bioisosteric Replacement : Replace the hydroxyethoxy group with a morpholine ring (improves solubility) or sulfonamide (enhances target affinity) .

- Fragment-Based Design : Screen fragments (e.g., thiadiazole or pyrazole derivatives) to identify synergistic binding motifs .

- Crystallography : Solve co-crystal structures with SHELX software to visualize binding modes and refine substituent geometry .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for this compound?

- Methodological Answer :

- Reaction Monitoring : Use TLC (Rf = 0.3 in ethyl acetate) or in-situ IR to detect intermediate formation .

- Byproduct Analysis : Characterize impurities via HRMS and adjust protecting groups (e.g., tert-butyl esters reduce hydrolysis) .

- Replicate Conditions : Reproduce low-yield protocols with strict anhydrous conditions (e.g., molecular sieves in DMF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.